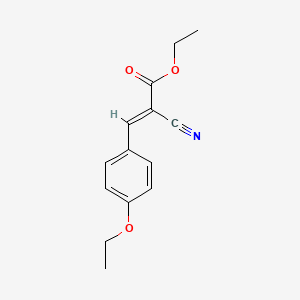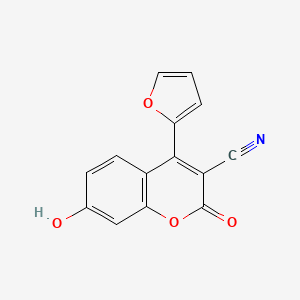![molecular formula C26H28N6O2 B11047142 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide is a complex organic compound that integrates multiple functional groups, including pyrimidine, indole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual components:
Pyrimidine Derivative: The 4,6-dimethylpyrimidine-2-amine can be synthesized through the condensation of acetylacetone with guanidine under acidic conditions.
Indole Derivative: The 5-methoxy-1H-indole-3-ethylamine is prepared via Fischer indole synthesis, starting from phenylhydrazine and 5-methoxy-2-nitrotoluene.
Benzamide Derivative: The 3-methylbenzamide is synthesized through the reaction of 3-methylbenzoic acid with ammonia.
These intermediates are then coupled through a series of condensation reactions, typically under reflux conditions with appropriate catalysts and solvents, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups in the intermediates can be reduced to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of nitro groups yields corresponding amines.
Scientific Research Applications
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, the compound may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide: Similar structure but lacks the methoxy group on the indole ring.
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide: Similar structure but has a hydroxy group instead of a methoxy group on the indole ring.
Uniqueness
The presence of the methoxy group on the indole ring in N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide may confer unique properties, such as increased lipophilicity or altered electronic distribution, which can affect its biological activity and pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H28N6O2 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-methylbenzamide |
InChI |
InChI=1S/C26H28N6O2/c1-16-6-5-7-19(12-16)24(33)31-25(32-26-29-17(2)13-18(3)30-26)27-11-10-20-15-28-23-9-8-21(34-4)14-22(20)23/h5-9,12-15,28H,10-11H2,1-4H3,(H2,27,29,30,31,32,33) |
InChI Key |
OHYOKEFZXYMOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B11047061.png)

![8-Methoxy-2-[3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11047069.png)
![5-[6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11047076.png)
![4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11047079.png)
![9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11047087.png)


![N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11047110.png)

![4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047120.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11047126.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11047140.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)
